Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
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Overview
Description
Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate: is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a spiro junction, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidin-4-one derivative with an alcohol under acidic conditions to form the spirocyclic structure . The reaction conditions often include the use of strong acids such as sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or alkyl halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for constructing complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to design molecules that interact with specific biological targets, such as enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
- Tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
- Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
- Tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Uniqueness: Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure can enhance the compound’s stability and reactivity, making it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-5-14(11-15)6-9-17-10-7-14/h4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFIHVHQIDWFOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719149 |
Source
|
Record name | tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259489-95-6 |
Source
|
Record name | tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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